4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde
Description
4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked via a methylene group to a piperazine ring terminated by a carbaldehyde moiety. The pyrrolopyridine scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems, while the piperazine group enhances solubility and provides a site for further functionalization . The carbaldehyde group is reactive, enabling conjugation or derivatization, which may be advantageous in medicinal chemistry for covalent binding or prodrug design.
Properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-10-17-6-4-16(5-7-17)9-11-8-15-13-12(11)2-1-3-14-13/h1-3,8,10H,4-7,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHGZUZZANXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00807672 | |
| Record name | 4-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00807672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625386-56-3 | |
| Record name | 4-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00807672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable reagents
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. Key steps include:
- Cyclization of pyridine derivatives.
- Nucleophilic substitution to attach the piperazine ring.
- Formylation to introduce the aldehyde group.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. The compound 4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde has been studied for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, studies have shown that modifications in the piperazine ring can enhance the cytotoxicity against various cancer cell lines .
Neuropharmacology
Pyrrolopyridine derivatives have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest. Experimental models have demonstrated that it can improve cognitive functions and reduce neuroinflammation .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways, leading to the development of new pharmaceuticals with enhanced efficacy and selectivity. For instance, using this compound as a building block has facilitated the creation of targeted therapies for specific diseases .
Drug Discovery Platforms
In drug discovery, this compound can be utilized in high-throughput screening assays to identify new lead compounds with desirable biological activities. Its structural diversity makes it an attractive candidate for libraries used in virtual screening and combinatorial chemistry approaches .
Case Studies
Mechanism of Action
The mechanism of action of 4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the function of these targets. For example, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and its analogs:
Structure-Activity Relationships (SAR)
- Piperazine Substitutions: The carbaldehyde group in the target compound offers unique reactivity for covalent interactions, unlike the trifluoroethyl group in monzosertibum, which increases lipophilicity and target affinity . Pyrimidinone cores (e.g., ) improve aqueous solubility but reduce aromatic stacking compared to pyrrolopyridine .
- Dichloropyrrole derivatives () show enhanced antibacterial activity, likely due to electron-withdrawing substituents .
Physicochemical and Pharmacokinetic Properties
- Solubility: Piperazine-containing compounds generally exhibit moderate solubility, but pyrimidinone derivatives () and sulfonamide analogs () show improved solubility due to polar groups .
- Metabolic Stability : Aldehydes (target compound) may undergo rapid oxidation, whereas ketones () and trifluoroethyl groups () resist metabolic degradation .
Biological Activity
4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H24N4O
- Molecular Weight : 316.40 g/mol
- CAS Number : 1065100-86-8
Research indicates that compounds containing piperazine and pyrrole moieties often exhibit significant biological activity. The pyrrole structure is known for its role in various pharmacological effects, including antibacterial and antiviral properties. Specifically, the interaction of this compound with biological targets can lead to inhibition of critical pathways in pathogens and cancer cells.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
Antiviral Activity
The compound has also been explored for its antiviral properties. A related study on piperazine derivatives demonstrated their ability to inhibit HIV replication by interfering with the gp120-CD4 interaction, a crucial step in the viral entry process . This suggests that this compound may possess similar antiviral capabilities.
Study 1: Antibacterial Evaluation
A series of pyrrole derivatives were synthesized and tested for their antibacterial activity. Among these, compounds with structural similarities to this compound exhibited MIC values significantly lower than those of conventional antibiotics . This study underscores the potential of such derivatives in developing new antibacterial agents.
Study 2: Antiviral Mechanisms
In a study focusing on piperazine-based compounds, it was found that certain derivatives could effectively inhibit HIV by blocking the viral attachment to host cells . The implications of these findings suggest that further exploration into the antiviral properties of this compound could yield significant therapeutic candidates.
Comparative Table of Biological Activities
Q & A
Q. Key factors affecting yield :
- Catalysts : Palladium or nickel complexes for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction homogeneity .
- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions like over-alkylation .
Basic: How is the structural integrity of this compound confirmed experimentally?
Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the pyrrolopyridine and piperazine moieties. Aromatic protons in the 7.0–8.5 ppm range indicate pyrrolopyridine, while piperazine protons appear as multiplets near 2.5–3.5 ppm .
- X-ray Crystallography : Resolves 3D conformation, confirming the aldehyde group’s orientation and planarity of the heterocyclic core .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 285.1352) .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Stability : The aldehyde group is susceptible to nucleophilic attack in basic conditions (pH > 9), leading to hydrate or imine formation. Stability is optimal in neutral to mildly acidic buffers (pH 5–7) .
- Thermal Stability : Decomposition occurs above 150°C, as observed via thermogravimetric analysis (TGA). Storage at –20°C in anhydrous DMSO or ethanol is recommended .
- Light Sensitivity : UV-Vis spectra show absorbance peaks at 260–280 nm, suggesting photodegradation under prolonged UV exposure .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Q. Methodology :
- Analog Synthesis : Modify the pyrrolopyridine (e.g., halogenation at C4) or piperazine (e.g., substitution with methyl/ethyl groups) to assess steric/electronic effects .
- Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like adenosine receptors, correlating with experimental IC₅₀ values .
Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Q. Root causes and solutions :
- Purity Discrepancies : Contaminants (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95% purity threshold) and orthogonal techniques like TLC .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid solvent interference. Pre-saturate buffers with compound to ensure consistent bioavailability .
Advanced: What computational strategies are effective for predicting metabolic pathways and toxicity?
- Metabolism Prediction : Use in silico tools like GLORYx to identify likely Phase I oxidation sites (e.g., piperazine N-methyl group) and Phase II glucuronidation .
- Toxicity Profiling :
- hERG Inhibition : Molecular dynamics simulations assess potassium channel binding, a common cardiotoxicity marker .
- Ames Test Prediction : Derek Nexus software evaluates mutagenicity risks based on structural alerts (e.g., aromatic amines) .
Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Use fragment-based approaches with co-crystallants like PEG 4000 or small-molecule ligands to stabilize the aldehyde group .
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated ethanol/water solutions promotes crystal lattice formation .
- Cryoprotection : Soak crystals in glycerol-containing cryo-buffers (20–30% v/v) to prevent ice formation during data collection .
Advanced: What analytical techniques are optimal for detecting degradation products during long-term stability studies?
- LC-MS/MS : Quantifies degradation products (e.g., oxidized aldehyde to carboxylic acid) with MRM transitions (e.g., m/z 285 → 267 for dehydration) .
- Forced Degradation : Expose samples to heat (60°C), light (UV-A), and hydrolytic conditions (pH 3/10), followed by HPLC-DAD to track degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
